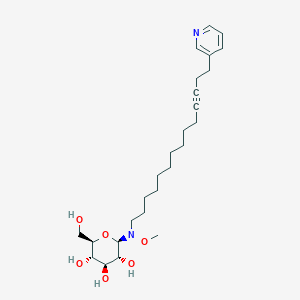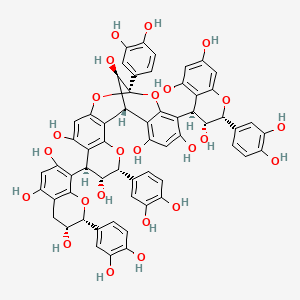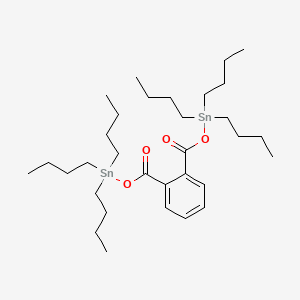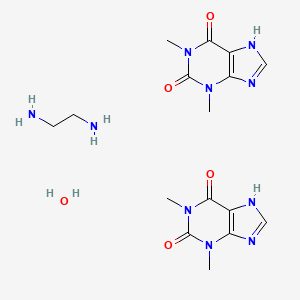
1,3-ジメチルイミダゾリウムジメチルホスフェート
概要
説明
1,3-Dimethylimidazolium Dimethyl Phosphate is an imidazolium-based phosphoric ionic liquid. It is known for its unique properties, such as high thermal stability and low volatility, making it a valuable compound in various scientific and industrial applications .
科学的研究の応用
1,3-Dimethylimidazolium Dimethyl Phosphate has numerous applications in scientific research:
Chemistry: It is used as a catalyst and solvent in organic synthesis, including reactions like Knoevenagel condensation.
Medicine: Research is ongoing to explore its potential in drug delivery systems and pharmaceutical formulations.
作用機序
Target of Action
1,3-Dimethylimidazolium Dimethyl Phosphate is an imidazolium-based phosphoric ionic liquid . It is primarily used as a catalyst and a solvent in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. For instance, it can be used for the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate via Knoevenagel condensation . The compound’s ionic nature and its ability to donate and accept protons make it an effective catalyst .
Biochemical Pathways
1,3-Dimethylimidazolium Dimethyl Phosphate is involved in the enzymatic saccharification of sugarcane bagasse, a process that yields glucose and xylose . This process is part of the larger biochemical pathway of bioethanol production from plant biomass .
Pharmacokinetics
As an ionic liquid, it is known to have high thermal and hydrolytic stability .
Result of Action
The result of the action of 1,3-Dimethylimidazolium Dimethyl Phosphate is the facilitation of chemical reactions. For example, it aids in the production of ethyl 2-cyano-3-phenylpropenoate . It also helps in the enzymatic breakdown of sugarcane bagasse into glucose and xylose, which can be further processed into bioethanol .
Action Environment
The action of 1,3-Dimethylimidazolium Dimethyl Phosphate can be influenced by environmental factors such as temperature and the presence of water or other solvents . Its high thermal and hydrolytic stability make it suitable for use in a variety of conditions . Furthermore, its effectiveness as a catalyst can be enhanced in certain solvent environments .
生化学分析
Biochemical Properties
1,3-Dimethylimidazolium Dimethyl Phosphate plays a crucial role in biochemical reactions, particularly as a catalyst and solvent. It interacts with various enzymes and proteins, facilitating reactions such as the Knoevenagel condensation. This compound is also involved in the enzymatic saccharification of sugarcane bagasse, yielding glucose and xylose . The interactions between 1,3-Dimethylimidazolium Dimethyl Phosphate and biomolecules are primarily catalytic, enhancing the efficiency of biochemical processes.
Cellular Effects
1,3-Dimethylimidazolium Dimethyl Phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the enzymatic hydrolysis of biomass, leading to the production of bioethanol . The compound’s impact on cell function is significant, as it enhances the efficiency of biochemical reactions within the cell.
Molecular Mechanism
At the molecular level, 1,3-Dimethylimidazolium Dimethyl Phosphate exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, such as the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate . The compound’s ability to facilitate these reactions is due to its unique molecular structure, which allows it to interact effectively with enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethylimidazolium Dimethyl Phosphate change over time. The compound is stable under various conditions, but its activity may degrade over extended periods. Long-term studies have shown that it maintains its catalytic properties, although there may be some reduction in efficiency over time . The stability and degradation of 1,3-Dimethylimidazolium Dimethyl Phosphate are crucial factors in its application in biochemical processes.
Dosage Effects in Animal Models
The effects of 1,3-Dimethylimidazolium Dimethyl Phosphate vary with different dosages in animal models. At lower doses, the compound enhances biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures . Understanding the dosage effects is essential for optimizing the use of this compound in biochemical applications.
Metabolic Pathways
1,3-Dimethylimidazolium Dimethyl Phosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the enzymatic saccharification of biomass, leading to the production of glucose and xylose . The compound’s involvement in these pathways highlights its importance in metabolic processes and its potential for biofuel production.
Transport and Distribution
Within cells and tissues, 1,3-Dimethylimidazolium Dimethyl Phosphate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its catalytic effects . The transport and distribution of 1,3-Dimethylimidazolium Dimethyl Phosphate are critical for its effectiveness in biochemical applications.
Subcellular Localization
1,3-Dimethylimidazolium Dimethyl Phosphate localizes to specific subcellular compartments, where it performs its catalytic functions. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its activity and function . The subcellular localization of 1,3-Dimethylimidazolium Dimethyl Phosphate is essential for its role in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium Dimethyl Phosphate can be synthesized by reacting 1-methylimidazole with trimethyl phosphate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-Dimethylimidazolium Dimethyl Phosphate involves large-scale reactors where 1-methylimidazole and trimethyl phosphate are combined under optimized conditions to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions: 1,3-Dimethylimidazolium Dimethyl Phosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It is frequently involved in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolium compounds .
類似化合物との比較
- 1-Ethyl-3-methylimidazolium Dimethyl Phosphate
- 1-Ethyl-3-methylimidazolium Diethyl Phosphate
- 1-Butyl-3-methylimidazolium Chloride
- 1-Allyl-3-methylimidazolium Chloride
Comparison: 1,3-Dimethylimidazolium Dimethyl Phosphate is unique due to its specific combination of thermal stability, low volatility, and ability to act as both a solvent and catalyst. Compared to similar compounds, it offers distinct advantages in terms of its application in biomass pretreatment and its thermodynamic properties in industrial applications .
特性
IUPAC Name |
1,3-dimethylimidazol-1-ium;dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGLHYXFTXGIAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047970 | |
| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654058-04-5 | |
| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3R,7S,17S,23R,27S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide](/img/structure/B1256770.png)

![[3-(1-methyl-2-pyrrolyl)-1H-pyrazol-5-yl]-[1-(2-pyridinyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone](/img/structure/B1256772.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1256774.png)



![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)

![N-(4-acetylphenyl)-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxamide](/img/structure/B1256785.png)



